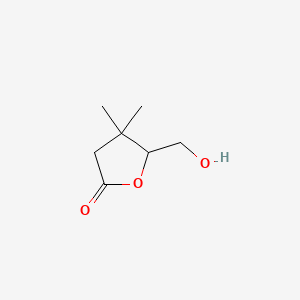
Dihydro-5-(hydroxymethyl)-4,4-dimethylfuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. Its chemical formula is C~5~H~8~O~3~ . Let’s explore its properties and applications further.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for preparing this compound. One common method involves the reduction of 5-(hydroxymethyl)furfural using appropriate reducing agents. The reaction typically occurs under mild conditions and yields the desired dihydrofuranone.
Industrial Production:: While not widely produced on an industrial scale, research laboratories and pharmaceutical companies often synthesize it for specific applications.
Chemical Reactions Analysis
Reactivity:: Dihydro-5-(hydroxymethyl)-2(3H)-furanone can undergo various reactions, including:
Oxidation: It can be oxidized to form other functional groups.
Reduction: Reduction reactions yield derivatives with different substituents.
Substitution: Substituents can be introduced at the hydroxymethyl group.
Reduction: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~).
Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or Jones reagent (CrO~3~ in sulfuric acid).
Substitution: Acid-catalyzed reactions with appropriate nucleophiles.
Major Products:: The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Dihydro-5-(hydroxymethyl)-2(3H)-furanone finds applications in:
Chemistry: As a building block for synthesizing other compounds.
Biology: In studies related to natural product synthesis and ligand design.
Medicine: For designing potential drug candidates.
Industry: Although not widely used industrially, its applications may expand in the future.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Remember that this compound serves as a valuable tool for researchers and chemists, contributing to the advancement of science and technology
Properties
CAS No. |
78984-88-0 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
5-(hydroxymethyl)-4,4-dimethyloxolan-2-one |
InChI |
InChI=1S/C7H12O3/c1-7(2)3-6(9)10-5(7)4-8/h5,8H,3-4H2,1-2H3 |
InChI Key |
SDABEAVZPANNJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)OC1CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















